molecular formula C10H14O2P+ B3054734 Phosphinic acid, phenyl-, butyl ester CAS No. 6172-81-2

Phosphinic acid, phenyl-, butyl ester

Cat. No.: B3054734
CAS No.: 6172-81-2
M. Wt: 197.19 g/mol
InChI Key: OVYZQRLNJSTXOC-UHFFFAOYSA-N
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Description

Phosphinic acid, phenyl-, butyl ester is an organophosphorus compound that belongs to the class of phosphinates. These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and a carbon atom. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic acid, phenyl-, butyl ester can be synthesized through several methods. One common method involves the esterification of phosphinic acid with butanol in the presence of a catalyst. The reaction typically requires an acidic or basic catalyst to facilitate the esterification process. Another method involves the Michaelis-Arbuzov reaction, where phosphonous diesters react with alkyl halides to form phosphinates .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow esterification processes. These processes are optimized for high yield and efficiency, utilizing microwave-assisted reactions and other advanced techniques to enhance the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, phenyl-, butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphinates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphinic acid, phenyl-, butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and neurological disorders.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of phosphinic acid, phenyl-, butyl ester involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing their normal function. This interaction often involves the formation of a stable complex between the phosphinate group and the enzyme’s active site residues .

Comparison with Similar Compounds

Phosphinic acid, phenyl-, butyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in various scientific fields.

Properties

IUPAC Name

butoxy-oxo-phenylphosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2P/c1-2-3-9-12-13(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYZQRLNJSTXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO[P+](=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2P+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458701
Record name Phosphinic acid, phenyl-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6172-81-2
Record name Phosphinic acid, phenyl-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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